molecular formula C8H6N2O B048720 2-Hydroxyquinoxaline CAS No. 1196-57-2

2-Hydroxyquinoxaline

Cat. No.: B048720
CAS No.: 1196-57-2
M. Wt: 146.15 g/mol
InChI Key: FFRYUAVNPBUEIC-UHFFFAOYSA-N
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Description

This compound has garnered significant attention due to its diverse biological properties and pharmaceutical applications . It is also utilized as a polymer and a chemical intermediate in dye synthesis .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Safety and Hazards

2-Hydroxyquinoxaline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules . This suggests that 2-Hydroxyquinoxaline could have potential applications in the development of new bioactive molecules in the future.

Biochemical Analysis

Biochemical Properties

2-Hydroxyquinoxaline has been found to interact with various enzymes, proteins, and other biomolecules. For instance, a bacterial strain named Ochrobactrum sp. HQ1 has been identified that can utilize this compound as a sole source of carbon and energy . This suggests that this compound can participate in biochemical reactions involving bacterial enzymes and proteins .

Cellular Effects

The cellular effects of this compound are diverse. For instance, it has been found to have toxic effects on several small aquatic organisms and for mutagenicity in Salmonella typhimurium . It has also been shown to induce oxidative stress and genotoxicity in test organisms .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. For example, it has been found to bind with TYR-84, a residue in certain enzymes . This binding interaction can lead to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the accumulation of this compound reached a maximum at 3 days and gradually decreased to trace level after 9 days . This suggests that this compound has a certain degree of stability and degradation over time .

Metabolic Pathways

This compound is involved in certain metabolic pathways. For instance, it has been found to be a metabolite of quinalphos, a pesticide . This suggests that this compound can interact with enzymes or cofactors involved in the metabolism of quinalphos .

Properties

IUPAC Name

1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRYUAVNPBUEIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061604
Record name 2(1H)-Quinoxalinone
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Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196-57-2
Record name 2(1H)-Quinoxalinone
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Record name 2-Hydroxyquinoxaline
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Record name 2-Hydroxyquinoxaline
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Record name 2(1H)-Quinoxalinone
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Record name 2(1H)-Quinoxalinone
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Record name Quinoxalin-2(1H)-one
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Synthesis routes and methods I

Procedure details

The quinoxalin-2-one of the present example is prepared with 4,5-Dimethoxy-benzene-1,2-diamine and (thiophen-2-yl) oxo-acetic acid via the method described in Example 12 to afford 6,7-Methoxy-3-thiophen-2-yl-1H-quinoxalin-2-one.
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Synthesis routes and methods II

Procedure details

A mixture of the 1,2-phenylene-diamine derivative (1 g) and the 2-oxo-carboxylic acid derivative (1 eq) in dry EtOH (35 mL) was stirred at reflux for 2 h under nitrogen. After cooling, the EtOH was evaporated to give a crude brown solid. Recrystallisation from EtOH gave the desired quinoxalin-2-one derivative.
Quantity
1 g
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reactant
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[Compound]
Name
2-oxo-carboxylic acid
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0 (± 1) mol
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35 mL
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Synthesis routes and methods III

Procedure details

To a stirred suspension of o-phenylenediamine (50 g, 462.9 mmol) in ethanol (200 mL), at rt was added a solution of ethyl glyoxalate in toluene (50%; 113 mL, 555.48 mmol) over a period of 45 min. After heating to 45° C. for 10 h, the mixture was left at rt under stirring. The precipitate was filtered and the residue was washed with water and dried to give 1H-quinoxalin-2-one as an off-white powder (63 g, 93%): 1H-NMR (300 MHz, d6-DMSO): δ=12.44 (1H, s), 8.19 (1H, s), 7.78 (1H, d), 7.55 (1H, dd), 7.32 (2H, m) ppm.
Quantity
50 g
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reactant
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200 mL
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Name
ethyl glyoxalate
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0 (± 1) mol
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reactant
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113 mL
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reactant
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Synthesis routes and methods IV

Procedure details

Heat benzene-1,2-diamine (7.5 g, 69 mmol) and oxo-acetic acid ethyl ester (20 mL) in ethanol (100 mL) at 120° C. for 18 h. Cool, filter the resulting precipitate, and wash with dry ether to give 1H-quinoxalin-2-one (6.7 g). Dissolve 1H-quinoxalin-2-one in acetic acid (300 mL), add bromine (5 mL), and stir the reaction mixture for 1 h. Filter the resulting crystals and wash with ether to afford 7-bromo-1H-quinoxalin-2-one (7.2 g). Reflux 7-bromo-1H-quinoxalin-2-one in POCl3 (30 mL) for 18 h. Remove POCl3 in vacuo, dissolve the product in 3:1 chloroform/isopropyl alcohol, and wash the organic phase with saturated sodium bicarbonate. Dry over sodium sulfate and purify by silica gel flash chromatography eluting with dichloromethane to 10% methanol/90% dichloromethane to afford the title compound as a yellow solid (4.5 g, 58%). MS (electrospray, m/z) 243.0 and 245.0 (M+1).
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
oxo-acetic acid ethyl ester
Quantity
20 mL
Type
reactant
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100 mL
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solvent
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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